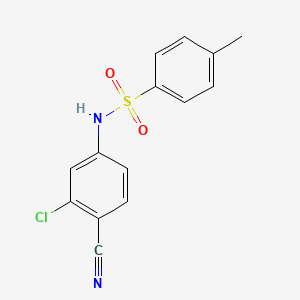

![molecular formula C16H14N2S2 B5595779 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)

2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole derivatives typically involves the condensation of amino-thiadiazole derivatives with different reagents. For example, a series of derivatives were synthesized through the condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with various substituted aromatic acids and aryl/alkyl-isothiocyanates. These compounds were characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy, providing insights into their structural features (Akhter, Hassan, & Amir, 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, has been elucidated using various spectroscopic techniques. For instance, the spectral characterization and crystal structure of a related 1,3,4-thiadiazoline derivative were determined, employing 1H NMR, 13C NMR, and single crystal X-ray analysis to establish the compound's conformation (Umamatheswari & Kabilan, 2009).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, thiobenzophenone and diazomethane can react to form thiadiazoline, which, upon elimination of N2, yields a nucleophilic 1,3-dipole that undergoes cycloadditions with electrophilic C,C multiple bonds. This reactivity demonstrates the compounds' potential for forming diverse chemical structures (Huisgen, Li, Giera, & Langhals, 2001).

Physical Properties Analysis

The physical properties of 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole derivatives, such as melting points, solubility, and crystalline structure, can be assessed through spectroscopy and X-ray crystallography. For instance, studies on similar thiadiazole derivatives have revealed their crystal structures, providing insights into the compounds' stability and physical behavior (Lynch, 2001).

科学的研究の応用

Antimicrobial Agents

Research has identified derivatives of 1,3,4-thiadiazole, including structures similar to 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, as potential antimicrobial agents. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Evaluation

Another study explored the anticancer potential of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating promising activity against a panel of human cancer cell lines. These derivatives, containing the thiadiazole scaffold, showed significant in vitro anticancer activity, with some compounds presenting GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Corrosion Inhibition

Thiadiazoles, including derivatives of 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, have been investigated for their potential as corrosion inhibitors. A study on the corrosion behavior of mild steel in 1 M HCl solution found that new 2,5-disubstituted 1,3,4-thiadiazoles exhibited good inhibition properties, with quantum chemical parameters suggesting a correlation between experimental inhibition efficiencies and theoretical predictions (Bentiss et al., 2007).

Synthesis and Pharmacological Evaluation

Further research into 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives highlighted their potential pharmacological applications. These compounds were synthesized and characterized, with in vivo testing revealing anti-inflammatory activity. Some derivatives exhibited activity comparable to ibuprofen, with additional evaluation of analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter et al., 2014).

作用機序

Safety and Hazards

While specific safety and hazard information for “2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole” is not available, the safety data sheet for “2-[(diphenylmethyl)thio]acetamide” indicates that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

将来の方向性

特性

IUPAC Name |

2-benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c1-12-17-18-16(19-12)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGYBIWMEKCIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)

![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)

![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)

![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![N-allyl-2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5595782.png)

![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)